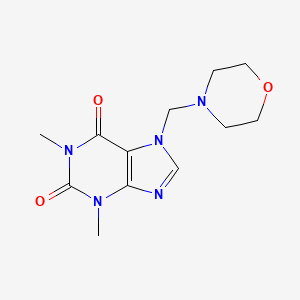
1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione
Descripción
1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a derivative of theophylline, a well-known methylxanthine drug. The molecular formula of this compound is C₁₂H₁₇N₅O₃, and it has a molecular weight of 279.30 g/mol . This compound is characterized by the presence of a morpholine ring attached to the theophylline structure, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
5089-89-4 |
|---|---|
Fórmula molecular |
C12H17N5O3 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-(morpholin-4-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C12H17N5O3/c1-14-10-9(11(18)15(2)12(14)19)17(7-13-10)8-16-3-5-20-6-4-16/h7H,3-6,8H2,1-2H3 |
Clave InChI |
HGLLQAPXHCAZBP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCOCC3 |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCOCC3 |
melting_point |
177.0 °C |
Otros números CAS |
5089-89-4 |
Sinónimos |
2-(1,3-dimethylxanthinyl-7-methyl)-4-methylmorpholine |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione typically involves the reaction of theophylline with morpholine in the presence of a suitable catalyst. One common method involves the use of a coupling reaction between theophylline and morpholine under basic conditions, often using reagents such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the morpholine ring .
Aplicaciones Científicas De Investigación
1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels within cells. This results in the relaxation of smooth muscle, particularly in the bronchial airways, and has anti-inflammatory effects. The compound also blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects .
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A methylxanthine drug used to treat respiratory diseases.
Caffeine: Another methylxanthine with stimulant effects.
Theobromine: Found in cocoa, with similar pharmacological properties.
Uniqueness
1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to other methylxanthines. This structural modification can enhance its solubility, stability, and potentially its therapeutic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


